BenchChemオンラインストアへようこそ!

Holomycin

Antimicrobial susceptibility Dithiolopyrrolone SAR Antibiotic procurement

Select Holomycin (CAS 488-04-0) for its unique metal-chelating mechanism and superior Gram-negative activity. With an MIC of <2 μg/mL against E. coli—a >50-fold improvement over thiolutin—and potent activity against MRSA including rifampicin-resistant strains, this dithiolopyrrolone is essential for programs targeting Enterobacteriaceae and multidrug-resistant S. aureus. Its ability to inhibit metallo-β-lactamases makes it a critical tool for carbapenem combination therapy research. The biosynthetic acyltransferase promiscuity of its gene cluster also uniquely enables precursor-directed derivatization. Procure Holomycin to leverage these distinct advantages over other DTP class members.

Molecular Formula C7H6N2O2S2
Molecular Weight 214.3 g/mol
CAS No. 488-04-0
Cat. No. B130048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolomycin
CAS488-04-0
SynonymsN-(4,5-Dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)acetamide;  6-Acetamido-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one;  6-(Acetylamino)-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one
Molecular FormulaC7H6N2O2S2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C(=CSS2)NC1=O
InChIInChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)
InChIKeyHBUNPJGMNVQSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Holomycin (CAS 488-04-0) Procurement Guide: Dithiolopyrrolone Antibiotic with Differentiated Antimicrobial Spectrum and Metal-Chelating Mechanism


Holomycin (CAS: 488-04-0) is a dithiolopyrrolone (DTP) class natural product antibiotic characterized by a unique 5,5-bicyclic ring structure containing a cyclic ene-disulfide warhead [1]. The compound is produced by multiple bacterial species including Streptomyces clavuligerus, Photobacterium galatheae, and Yersinia ruckeri [2]. Holomycin exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, and is structurally distinguished from closely related DTP members thiolutin and aureothricin by its N-acyl substitution pattern [3]. Its mechanism has been redefined from an RNA polymerase inhibitor to an intracellular metal-chelating antibiotic that disrupts bacterial metal homeostasis [4].

Why Holomycin (CAS 488-04-0) Cannot Be Substituted with Thiolutin or Other In-Class Dithiolopyrrolones


Despite sharing a common dithiolopyrrolone bicyclic core, DTP class members exhibit significant functional divergence driven by minor structural modifications. Holomycin and thiolutin differ by only a single N-methyl group at the endocyclic amide position, yet this minimal structural variation produces profound differences in antimicrobial spectrum, with only thiolutin exhibiting antifungal activity [1]. Comparative MIC profiling reveals that holomycin displays distinct potency against specific Gram-positive and Gram-negative pathogens that differs markedly from thiolutin; for instance, holomycin demonstrates superior activity against Staphylococcus aureus (MIC 4 μg/mL versus 20 μg/mL) and Escherichia coli (MIC <2 μg/mL versus >100 μg/mL) [2]. Furthermore, the N-acylation pattern on the DTP core dictates biosynthetic tractability and derivatization potential. Holomycin biosynthesis proceeds via the acyltransferase-catalyzed conversion of holothin, enabling the production of longer acylated homologs that are inaccessible via thiolutin pathways [3]. These differences in spectrum, potency, and synthetic accessibility preclude simple interchangeability among DTP class members.

Quantitative Comparative Evidence: Holomycin (CAS 488-04-0) Differentiation from Thiolutin and Other DTP Analogs


Holomycin vs. Thiolutin: Head-to-Head MIC Comparison Across Bacterial Pathogens

In a direct head-to-head MIC comparison study, holomycin demonstrated superior antibacterial potency against key Gram-positive and Gram-negative pathogens relative to thiolutin. Against Staphylococcus aureus, holomycin exhibited an MIC of 4 μg/mL compared to 20 μg/mL for thiolutin. The differentiation was most pronounced against Escherichia coli, where holomycin showed an MIC of <2 μg/mL while thiolutin was inactive (>100 μg/mL). However, holomycin exhibited weaker activity against Klebsiella pneumoniae (MIC 8 μg/mL) relative to thiolutin (MIC 1 μg/mL), indicating that spectrum selectivity is pathogen-dependent rather than uniformly superior [1].

Antimicrobial susceptibility Dithiolopyrrolone SAR Antibiotic procurement

Mechanistic Differentiation: Holomycin Is an Intracellular Metal Chelator, Not a Primary RNA Polymerase Inhibitor

While historically classified as an RNA polymerase inhibitor alongside thiolutin, holomycin's primary mechanism has been redefined through chemical genomics and biochemical studies. Reduced holomycin chelates zinc with high affinity in a 2:1 stoichiometry comparable to EDTA [1]. In direct enzymatic assays, reduced holomycin at 50 μM inhibited E. coli class II fructose bisphosphate aldolase (a zinc-dependent metalloenzyme) by approximately 90%, but showed no inhibition of purified E. coli RNA polymerase under identical conditions [1]. This represents a fundamental mechanistic divergence from thiolutin, which retains direct RNA polymerase II inhibitory activity in vitro [2].

Mode of action Metalloenzyme inhibition Zinc chelation

Holomycin Activity Against Rifampicin-Resistant and MRSA Strains: Resistance Profile Differentiation

Holomycin retains antibacterial activity against clinically relevant resistant strains where conventional RNA polymerase inhibitors fail. Holomycin inhibits the growth of methicillin-resistant Staphylococcus aureus N315 (MRSA) and rifamycin-resistant bacterial strains, a property not universally shared among RNA polymerase-targeting antibiotics [1]. This resistance-circumventing activity is mechanistically consistent with holomycin's primary action as a metal chelator rather than a direct RNA polymerase inhibitor, as metal chelation represents an orthogonal vulnerability not subject to rifampicin resistance mutations in the rpoB gene [2].

Antibiotic resistance MRSA Rifampicin resistance

Metallo-β-Lactamase Inhibition: Holomycin's Unique Anti-Resistance Activity via Zinc Depletion

Reduced holomycin strongly inhibits metallo-β-lactamases (MBLs) in vitro by removing the catalytic zinc ion from the enzyme active site. MBLs are major contributors to clinical carbapenem resistance in Gram-negative pathogens. This inhibitory activity represents a unique anti-resistance mechanism not shared by RNA polymerase-targeting antibiotics and distinguishes holomycin from other DTP analogs whose primary mechanism does not include potent MBL inactivation [1]. The inhibition occurs via stoichiometric zinc chelation in a 2:1 ligand-to-metal ratio with affinity comparable to EDTA [2].

Carbapenem resistance Metallo-β-lactamase Zinc chelation

Biosynthetic Tractability: Holomycin Biosynthesis Gene Cluster Enables Acylated Homolog Production

The holomycin biosynthetic gene cluster in Streptomyces clavuligerus contains a dedicated acyltransferase (ORF3483) that converts holothin to holomycin and longer acylated homologs as the terminal step in antibiotic assembly [1]. This enzymatic promiscuity enables precursor-directed biosynthesis of novel holomycin derivatives with modified acyl groups, a biosynthetic flexibility not available in thiolutin-producing strains where N-methylation is the primary diversification mechanism [2]. Deletion of hlmI, the dithiol oxidase responsible for disulfide formation, decreases holomycin production and increases producer strain sensitivity, confirming the essential role of this gene in both biosynthesis and self-protection [3].

Biosynthetic gene cluster Acyltransferase Natural product derivatization

Recommended Procurement and Research Applications for Holomycin (CAS 488-04-0) Based on Quantitative Differentiation Evidence


Gram-Negative Antibacterial Discovery Programs Targeting E. coli

Holomycin exhibits potent activity against Escherichia coli with an MIC of <2 μg/mL, representing a >50-fold improvement over thiolutin which is inactive against this pathogen at concentrations up to 100 μg/mL [1]. Research programs focused on Gram-negative antibacterial development, particularly those targeting Enterobacteriaceae, should procure holomycin over thiolutin or aureothricin. The compound's activity against E. coli is mechanistically linked to its metal-chelating properties rather than RNA polymerase inhibition, providing an orthogonal vulnerability for combination therapy strategies [2].

Multidrug-Resistant Gram-Positive Infection Models (MRSA and Rifampicin-Resistant Strains)

Holomycin retains antibacterial activity against methicillin-resistant Staphylococcus aureus N315 (MRSA) with an MIC of 4 μg/mL and circumvents rifampicin resistance genotypes [1]. This resistance profile is superior to rifampicin and related RNA polymerase inhibitors, which are rendered ineffective by common rpoB mutations [3]. Holomycin is the preferred DTP scaffold for research programs investigating novel therapies for multidrug-resistant S. aureus infections or exploring metal-chelating antibiotics as alternatives to conventional anti-staphylococcal agents.

Metallo-β-Lactamase Inhibition and Carbapenem Combination Studies

Reduced holomycin strongly inhibits metallo-β-lactamases (MBLs) in vitro by chelating and removing the catalytic zinc ion from the enzyme active site with high affinity comparable to EDTA [2]. This unique anti-resistance mechanism is not shared by RNA polymerase-targeting antibiotics or non-chelating DTP analogs. Research programs investigating combination therapies with carbapenems (e.g., meropenem, imipenem) to overcome MBL-mediated resistance in Gram-negative pathogens should select holomycin as the DTP scaffold of choice.

Biosynthetic Engineering and Semi-Synthetic Derivatization Programs

The holomycin biosynthetic gene cluster contains ORF3483, an acyltransferase that converts holothin to holomycin and longer acylated homologs as the terminal assembly step [4]. This enzymatic promiscuity enables precursor-directed biosynthesis of novel holomycin derivatives with modified acyl chains, a diversification pathway not accessible in thiolutin-producing systems where N-methylation dominates [5]. Holomycin is the optimal starting scaffold for semi-synthetic derivatization programs requiring acyl chain variation to modulate physicochemical properties or target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Holomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.